molecular formula C25H18O6S B11422332 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,6-dimethyl-1-benzofuran-2-carboxylate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,6-dimethyl-1-benzofuran-2-carboxylate

Cat. No.: B11422332
M. Wt: 446.5 g/mol
InChI Key: IUOZIOJQMDYDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a benzoxathiol moiety, and a benzofuran carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the benzoxathiol and methoxyphenyl groups. Key steps may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoxathiol Moiety: This step may involve the use of sulfur-containing reagents and specific reaction conditions to form the benzoxathiol ring.

    Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The methoxy group and other positions on the aromatic rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Research in this area could lead to the development of new therapeutic agents.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

    7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE: This compound is unique due to the presence of both benzoxathiol and benzofuran moieties.

    7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE: Similar compounds may include those with variations in the substituents on the aromatic rings or different heterocyclic cores.

Uniqueness

The uniqueness of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H18O6S

Molecular Weight

446.5 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3,6-dimethyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C25H18O6S/c1-13-4-9-18-14(2)22(30-20(18)10-13)24(26)29-17-11-19(15-5-7-16(28-3)8-6-15)23-21(12-17)32-25(27)31-23/h4-12H,1-3H3

InChI Key

IUOZIOJQMDYDMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)OC3=CC(=C4C(=C3)SC(=O)O4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.